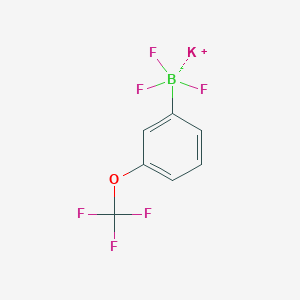![molecular formula C11H19NO3 B15298777 Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within the spiro ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable method for large-scale synthesis, provided that the reaction conditions are optimized for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of luminescent materials, pesticides, and polymer adhesives.
Mécanisme D'action
The mechanism of action of Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the methyl ester group.
3-oxa-9-azaspiro[5.5]undecane hydrochloride: This compound includes a hydrochloride salt, which can affect its solubility and reactivity.
Uniqueness
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate is unique due to its specific functional groups and the presence of both oxygen and nitrogen atoms within the spiro ring system. This unique structure contributes to its diverse range of applications and its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
methyl 3-oxa-9-azaspiro[5.5]undecane-10-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-10(13)9-8-11(2-5-12-9)3-6-15-7-4-11/h9,12H,2-8H2,1H3 |
Clé InChI |
FOIZBXOOYWWRAR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2(CCN1)CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)

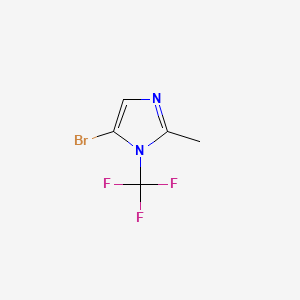

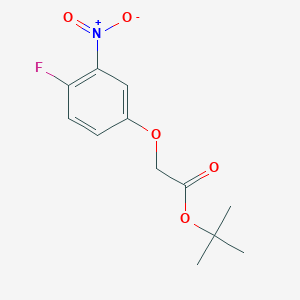
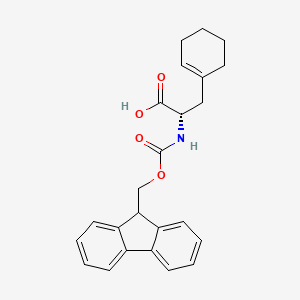


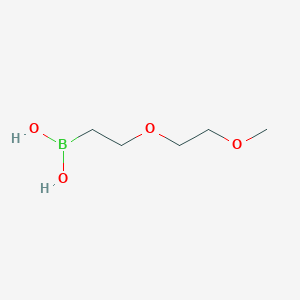


![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
